L-Tyrosinamide,N-acetyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-leucyl-L-asparaginyl-L-leucyl-L-leucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl-
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Overview
Description
L-Tyrosinamide,N-acetyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-leucyl-L-asparaginyl-L-leucyl-L-leucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl- is a complex peptide compound It is composed of multiple amino acids, each contributing to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosinamide,N-acetyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-leucyl-L-asparaginyl-L-leucyl-L-leucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to enhance efficiency and yield. These machines automate the repetitive steps of SPPS, ensuring consistency and scalability. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are employed to obtain high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosinamide,N-acetyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-leucyl-L-asparaginyl-L-leucyl-L-leucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine and histidine residues can be oxidized under specific conditions, leading to the formation of dityrosine or other oxidized products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other functional groups through targeted chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are typical reducing agents.
Substitution: Reagents like NHS (N-hydroxysuccinimide) esters are used for amine modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Tyrosinamide,N-acetyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-leucyl-L-asparaginyl-L-leucyl-L-leucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl- has diverse applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: This compound is employed in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: In the biotechnology industry, it is used in the development of peptide-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of L-Tyrosinamide,N-acetyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-leucyl-L-asparaginyl-L-leucyl-L-leucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The peptide can modulate these targets by binding to active sites, altering conformations, or inhibiting enzymatic activity. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosinamide: A simpler derivative of tyrosine with acetylation at the amino group.
N-Acetyl-L-leucine: An acetylated form of leucine, used in similar biochemical studies.
N-Acetyl-L-arginine: An acetylated derivative of arginine, involved in various metabolic pathways.
Uniqueness
L-Tyrosinamide,N-acetyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-leucyl-L-asparaginyl-L-leucyl-L-leucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl- is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for diverse interactions and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C81H131N27O19 |
---|---|
Molecular Weight |
1787.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C81H131N27O19/c1-40(2)30-56(96-45(10)110)71(120)98-52(15-12-28-93-80(87)88)69(118)106-61(36-48-38-91-39-95-48)75(124)105-60(35-47-19-23-50(112)24-20-47)74(123)102-58(32-42(5)6)73(122)107-62(37-64(83)114)76(125)103-57(31-41(3)4)72(121)104-59(33-43(7)8)77(126)108-65(44(9)109)78(127)100-53(16-13-29-94-81(89)90)67(116)99-54(25-26-63(82)113)70(119)97-51(14-11-27-92-79(85)86)68(117)101-55(66(84)115)34-46-17-21-49(111)22-18-46/h17-24,38-44,51-62,65,109,111-112H,11-16,25-37H2,1-10H3,(H2,82,113)(H2,83,114)(H2,84,115)(H,91,95)(H,96,110)(H,97,119)(H,98,120)(H,99,116)(H,100,127)(H,101,117)(H,102,123)(H,103,125)(H,104,121)(H,105,124)(H,106,118)(H,107,122)(H,108,126)(H4,85,86,92)(H4,87,88,93)(H4,89,90,94)/t44-,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,65+/m1/s1 |
InChI Key |
LZKBNKKHNKAGAE-ZQWBWPFKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C |
Origin of Product |
United States |
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